molecular formula C15H15ClFNO2S B4618921 1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide

1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide

Cat. No.: B4618921
M. Wt: 327.8 g/mol
InChI Key: MNMIWIMAENNIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H15ClFNO2S and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0496058 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Chemical Synthesis and Modification

  • Methanesulfenyl Chloride and Sulfur Chloride Additions : Research demonstrates the addition of methanesulfenyl chloride to certain derivatives, leading to mixtures of isomers and derivatives upon further substitution. This indicates potential applications in creating diverse chemical structures through selective substitutions (Yoshimura et al., 1974).

  • Catalytic Allylic Alkylation : Studies show the catalytic allylic alkylation of fluorobis(phenylsulfonyl)methane, resulting in enantiopure fluorobis(phenylsulfonyl)methylated compounds. This showcases its utility in enantioselective synthesis, crucial for producing specific stereochemical configurations in organic compounds (Liu et al., 2009).

  • Formation of Highly Brominated Mono- and Bis-Phenols : The isolation of highly brominated phenols from marine algae indicates the potential for synthesizing complex, bromine-rich organic compounds. These compounds exhibit significant radical-scavenging activity, suggesting their applicability in antioxidant research (Duan et al., 2007).

  • Horner-Wittig Reaction for Vinyl Fluorides : The use of the Horner-Wittig reaction with certain fluorine-containing substrates demonstrates a method for synthesizing vinyl fluorides, important in various chemical manufacturing processes (McCarthy et al., 1990).

Applications in Structural and Molecular Studies

  • Structural Characterization of Derivatives : The structural analysis of N,N-Dibenzylmethanesulfonamide, synthesized from methanesulfonyl chloride and dibenzylamine, provides insights into the molecular packing and arrangement in crystal structures. This is significant for understanding intermolecular interactions in solid-state chemistry (Datta et al., 2008).

  • Solvolysis Kinetics and Characterization : Studies on the kinetics and solvolysis of highly reactive methanesulfonates offer valuable information about their reactivity and stability. This is important for understanding their behavior in various chemical environments (Bentley et al., 1994).

  • One-Step Synthesis of Substituted Indoles : Research shows the possibility of synthesizing 1-methylsulfonyl-indoles in one step, indicating the role of such compounds in streamlined synthetic processes (Sakamoto et al., 1988).

Advanced Applications in Molecular Engineering and Design

  • Quantum Mechanical Studies of Aromatic Compounds : Quantum mechanical studies of certain sulfonamidobenzoxazole compounds highlight their potential applications in light harvesting and as enzyme inhibitors, showcasing the versatility of these compounds in advanced material science and biochemistry (Mary et al., 2019).

  • Enantioselective Addition in Organic Synthesis : The enantioselective addition of fluorinated derivatives to aldehydes provides a route for synthesizing specific enantiomers, crucial in the development of pharmaceuticals and fine chemicals (Kamlar et al., 2010).

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S/c1-11-4-2-5-12(8-11)9-18-21(19,20)10-13-14(16)6-3-7-15(13)17/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMIWIMAENNIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide
Reactant of Route 4
1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide
Reactant of Route 5
1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide
Reactant of Route 6
1-(2-chloro-6-fluorophenyl)-N-(3-methylbenzyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.